Soraprazan

Beschreibung

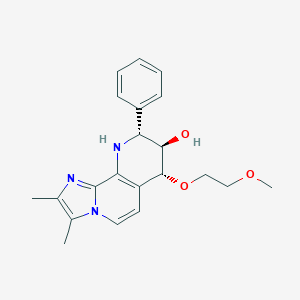

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Soraprazan on H+,K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan is a potent and reversible inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, its mechanism of action differs fundamentally from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct interaction with the H+,K+-ATPase. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays cited, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly and reversibly binding to the H+,K+-ATPase enzyme. Unlike PPIs, which are prodrugs requiring acid activation to form a covalent bond with the enzyme, this compound is active in its native form and does not form covalent bonds.[1][2][3] Its primary mechanism is the competitive inhibition of the potassium ion (K+) binding site on the luminal surface of the H+,K+-ATPase.[1]

By competing with K+, this compound prevents the conformational change in the enzyme that is necessary for the final step of proton translocation into the gastric lumen. This leads to a rapid, potent, and reversible suppression of gastric acid secretion.[2][3] The reversibility of its binding allows for a more controlled and predictable duration of action compared to the irreversible inhibition by PPIs.

The binding of this compound is independent of the enzyme's activity state, meaning it can inhibit both active and resting proton pumps. This contributes to its rapid onset of action.[1]

Quantitative Data Summary

The interaction of this compound with the H+,K+-ATPase has been characterized by several key quantitative parameters. These values, summarized in the table below, underscore the high potency and affinity of this compound for its target.

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.1 µM | Ion-leaky vesicles | [1][3] |

| IC50 | 0.19 µM | Isolated gastric glands | [2][3] |

| Ki | 6.4 nM | [1][2][3] | |

| Kd | 26.4 nM | [1][3] | |

| Bmax | 2.89 nmol/mg | [1][3] |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as a direct competitive inhibition at the final step of the gastric acid secretion pathway.

Caption: Competitive inhibition of H+,K+-ATPase by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action are provided below.

Preparation of H+,K+-ATPase-Rich Vesicles (Ion-Leaky)

This protocol describes the preparation of membrane vesicles enriched in H+,K+-ATPase from gastric mucosa, rendered "leaky" to ions to facilitate the study of direct enzyme inhibition.

Materials:

-

Fresh porcine or rabbit gastric mucosa

-

Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4), 1 mM EDTA

-

Gradient Buffer A: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)

-

Gradient Buffer B: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 7.4)

-

Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)

-

Alamethicin solution (optional, for ensuring ion permeability)

Procedure:

-

Scrape the gastric mucosa from the fundic region of fresh stomachs and wash with cold homogenization buffer.

-

Mince the mucosa and homogenize using a Potter-Elvehjem homogenizer in 4 volumes of homogenization buffer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

-

Discard the supernatant. Resuspend the pellet in homogenization buffer and centrifuge again at 20,000 x g for 30 minutes.

-

Resuspend the resulting pellet in Gradient Buffer A.

-

Layer the suspension onto a discontinuous sucrose gradient consisting of a lower layer of Gradient Buffer B and an upper layer of the resuspended pellet.

-

Centrifuge at 100,000 x g for 90 minutes at 4°C.

-

Collect the white band of vesicles at the interface of the two sucrose layers. This fraction is enriched in H+,K+-ATPase.

-

Dilute the collected vesicles with Resuspension Buffer and centrifuge at 100,000 x g for 60 minutes to pellet the vesicles.

-

Resuspend the final pellet in Resuspension Buffer. To ensure the vesicles are ion-leaky, they can be treated with a low concentration of alamethicin (e.g., 10 µg/mg protein) or subjected to freeze-thaw cycles.

-

Determine the protein concentration of the vesicle preparation using a standard method such as the Bradford assay.

-

Store the vesicles at -80°C until use.

References

Soraprazan: A Deep Dive into a Potassium-Competitive Acid Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (formerly known as BYK635 or H335/25) is a potent, reversible, and orally active potassium-competitive acid blocker (P-CAB). It represents a distinct class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a mechanism different from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its characterization. While the development of this compound for gastroesophageal reflux disease (GERD) was discontinued, its properties as a P-CAB provide a valuable case study for this class of drugs.

Core Mechanism of Action

This compound exerts its acid-suppressing effects by competitively inhibiting the binding of potassium ions (K+) to the gastric H+/K+-ATPase, the final step in the secretion of gastric acid by parietal cells.[1] Unlike PPIs, which require acid-activated conversion to a reactive species and form covalent bonds with the proton pump, this compound binds reversibly to the enzyme in a K+-competitive manner.[1] This distinct mechanism of action confers several key pharmacological advantages, including a rapid onset of action and the ability to inhibit both active and resting proton pumps.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies. Due to the discontinuation of its development for GERD, comprehensive clinical trial data for this compound in this indication is not publicly available.

Table 1: In Vitro Potency and Binding Characteristics of this compound

| Parameter | Value | Conditions | Reference |

| IC50 | 0.1 µM | Ion leaky vesicles | [1] |

| 0.19 µM | Isolated gastric glands | [1] | |

| Ki | 6.4 nM | H+/K+-ATPase binding | [1] |

| Kd | 26.4 nM | H+/K+-ATPase binding | [1] |

| Bmax | 2.89 nmol/mg | H+/K+-ATPase binding | [1] |

Table 2: In Vitro Selectivity of this compound

| ATPase | Selectivity (fold) vs. H+/K+-ATPase | Reference |

| Na+/K+-ATPase | > 2000 | [1] |

| Ca2+-ATPase | > 2000 | [1] |

Table 3: In Vivo Pharmacodynamic Effect of this compound in Dogs

| Drug | Onset of Action | Extent of pH Elevation | Duration of pH Elevation | Reference |

| This compound | Superior to esomeprazole | Superior to esomeprazole | Superior to esomeprazole | [1] |

| Esomeprazole | Slower than this compound | Less than this compound | Shorter than this compound | [1] |

Experimental Protocols

H+/K+-ATPase Inhibition Assay Using Purified Gastric Vesicles

This protocol describes the determination of the inhibitory activity of this compound on the H+/K+-ATPase in purified ion-leaky gastric vesicles.

Materials:

-

Purified H+/K+-ATPase-rich vesicles from hog gastric mucosa

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl

-

ATP solution: 2 mM ATP in assay buffer

-

This compound solutions at various concentrations

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 20 µL of the purified gastric vesicle suspension to each well of a 96-well plate.

-

Add 20 µL of the different this compound dilutions or vehicle (control) to the wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the 2 mM ATP solution to each well.

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction by adding 150 µL of the malachite green reagent.

-

After a 15-minute color development at room temperature, measure the absorbance at 620 nm using a spectrophotometer.

-

The amount of inorganic phosphate released is proportional to the H+/K+-ATPase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Intragastric pH Monitoring in Dogs

This protocol outlines the procedure for measuring the effect of orally administered this compound on intragastric pH in conscious dogs.

Materials:

-

Beagle dogs

-

This compound oral formulation

-

Vehicle control

-

Radiotelemetric pH monitoring system (e.g., Bravo™ pH Monitoring System)

-

Endoscope

Procedure:

-

Fast the dogs overnight with free access to water.

-

Anesthetize the dogs and endoscopically place the radiotelemetric pH capsule in the gastric fundus.[2]

-

Allow the dogs to recover from anesthesia.

-

Record baseline intragastric pH for a 24-hour period.

-

Administer the oral formulation of this compound or vehicle control to the dogs.

-

Continue to monitor the intragastric pH continuously for at least 24 hours post-dosing.

-

The pH data is transmitted from the capsule to a receiver worn by the dog.

-

Analyze the data to determine key parameters such as the mean intragastric pH, the percentage of time the pH remains above a certain threshold (e.g., pH > 4), and the onset and duration of the acid-suppressing effect.

Visualizations

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

Figure 2: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Logical Relationship of this compound's Properties and Therapeutic Effect

References

The Role of Soraprazan in Lipofuscin Clearance from Retinal Pigment Epithelium (RPE) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipofuscin, a complex aggregate of oxidized proteins and lipids, accumulates in the lysosomes of post-mitotic cells, including the retinal pigment epithelium (RPE). In the eye, excessive lipofuscin accumulation is a hallmark of several debilitating retinal diseases, most notably Stargardt's disease and the dry form of age-related macular degeneration (AMD).[1][2] This accumulation impairs RPE cell function, leading to photoreceptor death and progressive vision loss. Soraprazan (also known as Remofuscin), a novel small molecule, has emerged as a promising therapeutic agent capable of clearing existing lipofuscin from RPE cells.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in lipofuscin clearance, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction to Lipofuscin and RPE Pathophysiology

The RPE is a monolayer of pigmented cells essential for the health and function of photoreceptors.[1] A critical function of the RPE is the daily phagocytosis and degradation of shed photoreceptor outer segments (POS).[1] Incomplete degradation of POS within the RPE lysosomes leads to the formation and accumulation of lipofuscin.[3] Lipofuscin is a heterogeneous material, with a major cytotoxic component being N-retinylidene-N-retinylethanolamine (A2E).[2]

The accumulation of lipofuscin is detrimental to RPE cells through several mechanisms:

-

Lysosomal Dysfunction: Lipofuscin can increase the pH of lysosomes, impairing the function of acid hydrolases responsible for cellular waste degradation.

-

Oxidative Stress: Lipofuscin is photosensitive and can generate reactive oxygen species (ROS) upon light exposure, leading to cellular damage.

-

Physical Impairment: The sheer volume of accumulated lipofuscin can physically impede cellular processes.

These detrimental effects contribute to RPE cell death, which in turn leads to the demise of photoreceptors and the progression of retinal degenerative diseases.

This compound: A Novel Agent for Lipofuscin Clearance

This compound is a tetrahydropyridoether derivative originally developed as a potent and reversible inhibitor of the gastric H+/K+ ATPase (proton pump) for the treatment of acid-related gastrointestinal disorders.[2][5] Subsequent research has revealed its unexpected and significant efficacy in removing lipofuscin from RPE cells, leading to its investigation as a potential treatment for Stargardt's disease and dry AMD.[3][4]

Proposed Mechanism of Action

The precise mechanism by which this compound mediates lipofuscin clearance is still under investigation, but current evidence points towards a multi-faceted process likely involving the generation of reactive oxygen species (ROS) and potential modulation of lysosomal function.

One prominent hypothesis suggests that this compound induces a process termed "lipofuscinolysis," which may involve the generation of ROS.[3] This controlled increase in ROS could potentially lead to the breakdown of the complex lipofuscin aggregates into smaller, more manageable components that can be cleared by the cell.

While a direct link between this compound's H+/K+ ATPase inhibitory activity and lipofuscin clearance in RPE cells is not yet fully elucidated, it is known that H+/K+ ATPases are present on the apical membrane of RPE cells and their inhibition can alter intracellular pH. It is plausible that this compound's interaction with proton pumps could influence the pH of lysosomes, thereby affecting their degradative capacity. However, further research is needed to substantiate this connection.

A study in C. elegans has also suggested that this compound may induce xenobiotic detoxification pathways, hinting at a broader cellular stress response that could contribute to the clearance of toxic aggregates like lipofuscin.

The role of autophagy, the primary cellular pathway for degrading damaged organelles and protein aggregates, in this compound-mediated lipofuscin clearance remains an open question. While autophagy is crucial for RPE health and is known to be involved in lipofuscin metabolism, there is currently no direct evidence to suggest that this compound exerts its effects through the modulation of autophagy.

A proposed signaling pathway for this compound-mediated lipofuscin clearance is depicted below.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in clearing lipofuscin and its potential therapeutic benefits have been evaluated in several preclinical and clinical studies.

Preclinical Studies

Preclinical studies in various animal models and cell cultures have demonstrated the potent lipofuscin-clearing ability of this compound.

| Study Type | Model | This compound Concentration/Dose | Duration | Key Findings | Reference |

| In Vivo | Cynomolgus Monkeys | 6 mg/kg/day (oral) | 1 year | Full removal of lipofuscin from RPE cells with no ocular adverse effects. | [6] |

| In Vivo | Abca4-/- Mice (Stargardt model) | Single intravitreal injection | 4 weeks | Confirmed efficacy in removing lipofuscin. | [2] |

| In Vitro | Aged Primary Human RPE Cells | Not specified | Not specified | Reversal of lipofuscin accumulation. | [3] |

| In Vitro | Aged Primary Abca4-/- Mouse RPE Cells | 30 µg/ml | 14 days | Non-cytotoxic and reduced the number of dead and apoptotic cells. | [3] |

Clinical Studies (STARTT Trial)

The "STArgardt Remofuscin Treatment Trial" (STARTT) is a Phase II, multicenter, randomized, double-masked, placebo-controlled study designed to evaluate the safety and efficacy of oral this compound (20 mg/day) in patients with Stargardt's disease.[1][6]

| Parameter | This compound Group | Placebo Group | p-value | Key Observations | Reference |

| Primary Endpoint | |||||

| Change in Quantitative Autofluorescence (qAF) | No statistically significant difference | No statistically significant difference | N/A | High variability in qAF measurements was observed. | [6] |

| Secondary Endpoints | |||||

| Change in Central Subfield Retinal Thickness (Study Eye) | Less thinning | More thinning | 0.0093 | This compound showed a statistically significant protective effect against retinal thinning. | [6] |

| Change in Central Subfield Retinal Thickness (Fellow Eye) | Less thinning | More thinning | 0.0079 | Consistent protective effect observed in the fellow eye. | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound and lipofuscin clearance in RPE cells.

Lipofuscin Quantification in RPE Cells

Objective: To quantify the amount of lipofuscin within RPE cells.

Method 1: Quantitative Autofluorescence (qAF) Imaging

-

Image Acquisition: Acquire fundus autofluorescence images using a standardized protocol with a confocal scanning laser ophthalmoscope (e.g., Heidelberg Spectralis).

-

Image Analysis: Use specialized software (e.g., Heidelberg RegionFinder) to define a region of interest, typically an 8-segment ring centered on the fovea (qAF8).

-

Quantification: The software calculates the mean grayscale value within the defined region, which is then converted to qAF units based on an internal reference.

Method 2: Flow Cytometry

-

Cell Preparation: Harvest cultured RPE cells and prepare a single-cell suspension.

-

Staining (Optional): While lipofuscin is autofluorescent, specific dyes like Sudan Black B can be used to enhance detection.

-

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting emission in the yellow-orange range (e.g., 585/42 nm bandpass filter).

-

Data Analysis: Gate on the RPE cell population and quantify the mean fluorescence intensity, which correlates with the amount of lipofuscin.

Measurement of Autophagy Flux in RPE Cells

Objective: To assess the rate of autophagic degradation in RPE cells.

Method: LC3-II Turnover Assay

-

Cell Culture and Treatment: Culture RPE cells to the desired confluency. Treat cells with this compound or control vehicle in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin).

-

Densitometry: Quantify the band intensities for LC3-I and LC3-II.

-

Calculation of Autophagic Flux: The difference in the amount of LC3-II between samples with and without the lysosomal inhibitor represents the amount of LC3-II that has been degraded by autophagy, thus indicating the autophagic flux.

Measurement of Reactive Oxygen Species (ROS) in RPE Cells

Objective: To quantify the levels of intracellular ROS in RPE cells following treatment with this compound.

Method: Dihydroethidium (DHE) Staining

-

Cell Culture and Treatment: Culture RPE cells in a suitable format (e.g., 96-well plate). Treat cells with this compound or control vehicle for the desired time.

-

DHE Staining: Incubate the cells with DHE (a fluorescent probe for superoxide) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~606 nm emission).

-

Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration to determine the relative levels of ROS.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental processes.

References

- 1. Inhibition of the ATP-driven proton pump in RPE lysosomes by the major lipofuscin fluorophore A2-E may contribute to the pathogenesis of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysosomes: regulators of autophagy in the retinal pigmented epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Lysosomal-mediated waste clearance in retinal pigment epithelial cells is regulated by CRYBA1/βA3/A1-crystallin via V-ATPase-MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]

Soraprazan's Therapeutic Potential for Stargardt Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stargardt disease, the most prevalent inherited macular dystrophy, is characterized by the progressive loss of central vision due to mutations in the ABCA4 gene.[1][2][3] These mutations lead to the accumulation of toxic lipofuscin in the retinal pigment epithelium (RPE), ultimately causing RPE and photoreceptor cell death.[4][5] Currently, there is no approved treatment for Stargardt disease.[5] Soraprazan (also known as remofuscin), a potassium-competitive acid blocker, has emerged as a promising therapeutic candidate due to its demonstrated ability in preclinical models to clear lipofuscin from RPE cells.[6][7] This technical guide provides an in-depth overview of the therapeutic potential of this compound for Stargardt disease, focusing on its mechanism of action, preclinical data, and the design of ongoing clinical investigations.

The Pathophysiology of Stargardt Disease: A Foundation for Therapeutic Intervention

Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1][3] The ABCA4 protein is a transporter located in the outer segments of photoreceptor cells and is crucial for clearing all-trans-retinal, a component of the visual cycle.[2][6] In the absence of functional ABCA4, all-trans-retinal accumulates and reacts with phosphatidylethanolamine to form N-retinylidene-phosphatidylethanolamine (N-ret-PE). This compound is a precursor to the formation of bisretinoid adducts, such as A2E, which are the primary components of lipofuscin.[8]

Lipofuscin accumulates within the lysosomes of RPE cells, impairing their function and leading to cellular stress, inflammation, and eventual apoptosis.[5][9] The death of RPE cells results in the secondary degeneration of photoreceptors, leading to the progressive vision loss characteristic of Stargardt disease.[4]

This compound: A Novel Approach to Lipofuscin Clearance

This compound is a small molecule belonging to the tetrahydropyridoether class of compounds.[10] It was initially developed as a potassium-competitive acid blocker for gastroesophageal reflux disease.[7][11] Preclinical studies unexpectedly revealed its efficacy in removing existing lipofuscin from RPE cells, positioning it as a potential first-in-class treatment for Stargardt disease.[6][7]

Proposed Mechanism of Action

The precise molecular mechanism by which this compound facilitates lipofuscin clearance is still under investigation. However, evidence suggests that the process may involve the generation of reactive oxygen species (ROS) within the RPE cells, leading to the breakdown of lipofuscin aggregates.[12] Lipofuscin is known to accumulate in lysosomes, and its removal may restore normal lysosomal function and overall RPE health.[11]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fundus Autofluorescence in the Abca4−/− Mouse Model of Stargardt Disease—Correlation With Accumulation of A2E, Retinal Function, and Histology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]

- 7. uak-swm.de [uak-swm.de]

- 8. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of Complement Factor D suppresses alternative pathway activation but fails to reduce lipofuscin accumulation in the retinal pigmented epithelium of Abca4 -/- mice | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Removal of RPE lipofuscin results in rescue from retinal degeneration in a mouse model of advanced Stargardt disease: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies on Soraprazan for gastroesophageal reflux disease

An In-depth Technical Guide on the Preclinical Studies of Soraprazan for Gastroesophageal Reflux Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on this compound, a potassium-competitive acid blocker (P-CAB), for the treatment of gastroesophageal reflux disease (GERD). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, erosive esophagitis. The mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase, the final step in the acid secretion pathway. However, PPIs have limitations, including a slow onset of action and variable efficacy.

This compound is a member of a newer class of acid suppressants called potassium-competitive acid blockers (P-CABs). Unlike PPIs, P-CABs inhibit the H+/K+-ATPase in a reversible and K+-competitive manner, leading to a rapid and potent suppression of gastric acid secretion. This guide delves into the preclinical evidence that establishes the pharmacological profile of this compound as a promising candidate for GERD therapy.

Data Presentation

The preclinical development of this compound has generated a wealth of quantitative data that underscores its potency and selectivity.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Experimental System |

| IC50 | 0.1 µM | Ion leaky vesicles[1] |

| IC50 | 0.19 µM | Isolated rabbit gastric glands[1] |

| Ki | 6.4 nM | Hog gastric H+/K+-ATPase[1] |

| Kd | 26.4 nM | Hog gastric H+/K+-ATPase[1] |

| Bmax | 2.89 nmol/mg | Hog gastric H+/K+-ATPase[1] |

Table 2: Selectivity of this compound

| Enzyme | Selectivity vs. H+/K+-ATPase |

| Na+/K+-ATPase | >2000-fold[1] |

| Ca2+-ATPase | >2000-fold[1] |

Table 3: In Vivo Efficacy of this compound in a Canine Model

| Parameter | This compound | Esomeprazole |

| Onset of action | Faster[1] | Slower[1] |

| Extent of pH elevation | Superior[1] | Inferior[1] |

| Duration of pH elevation | Longer[1] | Shorter[1] |

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments used to characterize this compound.

H+/K+-ATPase Inhibition Assay using Ion Leaky Vesicles

This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on the gastric proton pump.

Methodology:

-

Preparation of Ion Leaky Vesicles:

-

Hog gastric mucosal tissue is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.

-

To render the vesicles "leaky" to protons and other ions, a protonophore like nigericin is included in the assay buffer. This uncouples ATP hydrolysis from proton transport, allowing for the direct measurement of ATPase activity.

-

-

Assay Procedure:

-

The reaction is carried out in a temperature-controlled microplate reader.

-

Each well contains the ion leaky vesicles, a buffer solution (e.g., Tris-HCl at pH 7.4), MgCl₂, KCl, and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (Pi) over time, typically using a malachite green-based colorimetric assay.

-

-

Data Analysis:

-

The rate of Pi formation is calculated for each this compound concentration.

-

The percentage of inhibition is determined relative to a vehicle control (DMSO).

-

The IC50 value, representing the concentration of this compound that produces 50% inhibition, is calculated by fitting the data to a four-parameter logistic equation.

-

Acid Secretion Assay in Isolated Gastric Glands

This ex vivo assay provides a more physiological assessment of a compound's ability to inhibit acid secretion in the context of intact parietal cells within isolated gastric glands.

Methodology:

-

Isolation of Gastric Glands:

-

The gastric mucosa from a rabbit is carefully dissected and minced.

-

The minced tissue is incubated with a collagenase solution to digest the connective tissue and release the gastric glands.

-

The isolated glands are then washed by repeated centrifugation and resuspension in a suitable buffer (e.g., a HEPES-buffered saline solution).

-

-

Aminopyrine Uptake Assay:

-

Isolated gastric glands are pre-incubated with various concentrations of this compound.

-

Acid secretion is stimulated by adding a secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP), to the incubation medium.

-

[¹⁴C]-aminopyrine, a radiolabeled weak base, is added to the gland suspension. In the acidic canaliculi of stimulated parietal cells, aminopyrine becomes protonated and is trapped, leading to its accumulation.

-

After a set incubation period, the glands are pelleted by centrifugation, and the supernatant is removed.

-

The radioactivity in the pellet is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The aminopyrine accumulation ratio is calculated as the ratio of radioactivity inside the glands to that in the incubation medium.

-

The percentage inhibition of stimulated aminopyrine accumulation is calculated for each concentration of this compound.

-

The IC50 value is determined from the resulting concentration-response curve.

-

Surgically Induced Reflux Esophagitis Model in Rats

This in vivo model is crucial for evaluating the therapeutic potential of a compound to protect the esophagus from acid-induced damage.

Methodology:

-

Surgical Procedure:

-

Male Wistar rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

A midline laparotomy is performed to expose the stomach and duodenum.

-

To induce chronic acid reflux, the transitional region between the forestomach and the glandular portion of the stomach is ligated with a silk suture.

-

To further promote reflux, the duodenum adjacent to the pylorus is wrapped with a small piece of a Nélaton catheter to create a partial obstruction.

-

The abdominal incision is then closed.

-

-

Drug Administration:

-

This compound or vehicle is administered orally once daily for a specified period (e.g., 3-7 days) following the surgery.

-

-

Evaluation of Esophageal Lesions:

-

At the end of the treatment period, the rats are euthanized.

-

The esophagus is excised, opened longitudinally, and examined for macroscopic lesions.

-

The severity of esophagitis is graded using a standardized scoring system based on the presence and extent of erythema, erosions, and ulcers.

-

For histopathological analysis, a section of the distal esophagus is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. The sections are then examined for evidence of inflammation, basal cell hyperplasia, and elongation of the lamina propria papillae.

-

-

Data Analysis:

-

The macroscopic and microscopic lesion scores are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test).

-

A dose-dependent reduction in esophageal damage by this compound is indicative of its protective effect.

-

Gastric pH Measurement in Conscious Dogs

This in vivo pharmacodynamic study is essential for determining the onset, magnitude, and duration of the acid-suppressing effect of a compound in a conscious animal model that more closely resembles human physiology.

Methodology:

-

Animal Model:

-

Male Beagle dogs are often used for these studies. For chronic studies, the dogs can be surgically fitted with a gastric cannula to allow for direct access to the stomach contents.

-

-

Drug Administration:

-

This compound and a comparator drug, such as esomeprazole, are administered orally in a crossover design with a sufficient washout period between treatments.

-

-

Gastric pH Monitoring:

-

Gastric juice samples are collected at predetermined time points before and after drug administration.

-

The pH of each sample is measured immediately using a calibrated pH meter.

-

Alternatively, a telemetric pH monitoring system can be used for continuous measurement of intragastric pH.

-

-

Data Analysis:

-

The mean gastric pH is plotted against time for each treatment.

-

Key pharmacodynamic parameters, including the time to reach a pH of 4, the percentage of time the gastric pH remains above 4 over a 24-hour period, and the area under the pH-time curve, are calculated and compared between the different treatment groups.

-

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

References

Soraprazan (Remofuscin): A Technical Guide to a Novel Therapeutic Approach for Inherited Retinal Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inherited retinal diseases (IRDs), such as Stargardt disease and dry age-related macular degeneration (AMD), are characterized by the progressive accumulation of lipofuscin in the retinal pigment epithelium (RPE), leading to retinal degeneration and vision loss.[1][2] Currently, there are no approved treatments that can remove this toxic byproduct. Soraprazan (Remofuscin), a small molecule belonging to the tetrahydropyridoether class of compounds, has emerged as a promising therapeutic agent capable of removing existing lipofuscin from RPE cells.[1][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and clinical trial findings, intended for professionals in the field of retinal disease research and drug development.

Introduction to this compound and its Target

Stargardt disease, the most common form of juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[2][4] This genetic defect disrupts the normal transport of retinoid compounds in photoreceptor cells, leading to the formation and accumulation of bisretinoid products, such as N-retinylidene-N-retinylethanolamine (A2E), within RPE cells.[2][4][5] This accumulation manifests as lipofuscin, a fluorescent waste material that is cytotoxic to the RPE.[2][6] The progressive damage to the RPE ultimately results in the death of photoreceptors and subsequent vision loss.[4][7]

This compound was initially developed as an acid pump antagonist for the treatment of gastroesophageal reflux disease (GERD).[7][8] During non-clinical studies, it was serendipitously discovered that this compound could remove lipofuscin from the RPE.[4][7] This unique property has led to its repurposing as a potential treatment for Stargardt disease and other retinal disorders associated with lipofuscin accumulation.[3][7] The European Commission has granted orphan designation to this compound for the treatment of Stargardt disease.[4][9]

Proposed Mechanism of Action

The primary mechanism of action of this compound is the removal of existing lipofuscin from RPE cells.[1][6] While several compounds have been investigated for their ability to inhibit the formation of new lipofuscin, this compound is unique in its capacity to clear pre-existing deposits.[1] The precise biochemical process of lipofuscin removal by this compound is still under investigation, however, it has been demonstrated that the drug specifically accumulates within RPE pigment granules, including lipofuscin and melanolipofuscin.[1][2] One study suggests that the mechanism of lipofuscinolysis may involve the generation of reactive oxygen species in the presence of Remofuscin.[10]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stargardt pill continues to slow sight loss - Macular Society [macularsociety.org.uk]

- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 5. The Role of A2E in RPE Atrophy [brightfocus.org]

- 6. uak-swm.de [uak-swm.de]

- 7. pharmiweb.com [pharmiweb.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Removal of RPE lipofuscin results in rescue from retinal degeneration in a mouse model of advanced Stargardt disease: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Soraprazan: A Technical Guide for Researchers

An In-depth Examination of a Reversible Proton Pump Inhibitor

This technical guide provides a comprehensive overview of the pharmacodynamics of Soraprazan, a reversible inhibitor of the gastric H+/K+-ATPase. Intended for researchers, scientists, and drug development professionals, this document details the mechanism of action, binding kinetics, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Pharmacodynamic Profile of this compound

This compound is a member of the potassium-competitive acid blocker (P-CAB) class of drugs.[1] Unlike traditional proton pump inhibitors (PPIs), which form a covalent bond with the proton pump, this compound binds reversibly to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions (K+).[1] This distinct mechanism of action results in a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1]

Quantitative Pharmacodynamic Parameters

The following table summarizes the key quantitative pharmacodynamic parameters of this compound, providing a clear comparison of its potency and binding characteristics.

| Parameter | Value | Experimental System | Reference |

| IC50 | 0.1 µM | Ion leaky vesicles | [1][2] |

| IC50 | 0.19 µM | Isolated gastric glands | [1][2] |

| Ki | 6.4 nM | H+/K+-ATPase | [2] |

| Kd | 26.4 nM | H+/K+-ATPase | [2] |

| Bmax | 2.89 nmol/mg | H+/K+-ATPase | [2] |

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase

The primary target of this compound is the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. The signaling pathway leading to acid secretion and the point of intervention for this compound are illustrated below.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the gastric H+/K+-ATPase.

Methodology:

-

Enzyme Preparation: The H+/K+-ATPase is prepared from either ion leaky vesicles or isolated gastric glands from rabbit or hog stomachs.

-

Assay Buffer: The assay is conducted in a buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM KCl.

-

This compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Pre-incubation: The enzyme preparation is pre-incubated with the different concentrations of this compound for 30 minutes.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of 2 mM ATP.

-

Incubation: The reaction mixture is incubated for 30 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of 10% trichloroacetic acid.

-

Phosphate Determination: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

In Vivo Assessment of Gastric pH in a Canine Model

This protocol describes the methodology for evaluating the effect of this compound on intragastric pH in dogs.

Methodology:

-

Animal Model: Beagle dogs are surgically fitted with a gastric cannula to allow for direct and repeated sampling of gastric contents or placement of a pH probe.

-

pH Monitoring: Intragastric pH is continuously monitored using a telemetric pH monitoring system or by periodic aspiration of gastric fluid and measurement with a pH meter.

-

Baseline Measurement: A 24-hour baseline recording of gastric pH is obtained before drug administration.

-

Drug Administration: this compound is administered orally or intravenously at various doses.

-

Post-Dose Measurement: Gastric pH is continuously monitored for at least 24 hours following drug administration.

-

Data Analysis: The primary endpoints for analysis include the mean intragastric pH over 24 hours and the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).

Determination of Plasma Concentration

This protocol outlines a general method for quantifying this compound concentrations in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Collection: Blood samples are collected from study subjects at predetermined time points following drug administration.

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Preparation: Proteins in the plasma are precipitated using a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant containing this compound is transferred for analysis.

-

HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled with a tandem mass spectrometer.

-

Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.

Conclusion

This compound demonstrates a distinct pharmacodynamic profile as a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its rapid onset of action and potent, dose-dependent inhibition of gastric acid secretion, as evidenced by both in vitro and in vivo studies, highlight its potential as an effective agent for the management of acid-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel P-CABs.

References

Methodological & Application

Application Notes and Protocols: In Vitro Models for Testing Soraprazan Efficacy on Retinal Pigment Epithelium (RPE) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (Remofuscin) is a novel therapeutic agent under investigation for retinal diseases characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE), such as Stargardt's disease and dry age-related macular degeneration (AMD).[1][2][3][4] Lipofuscin, a complex mixture of autofluorescent aggregates, is cytotoxic to RPE cells and contributes to disease progression.[2][5] this compound, a reversible inhibitor of the H+/K+ ATPase, has been shown to promote the clearance of lipofuscin from RPE cells.[1][2] The precise molecular mechanism underlying this effect is an area of active investigation, with evidence pointing towards the modulation of lysosomal pH and enhancement of autophagy.

These application notes provide a comprehensive framework for establishing robust in vitro models to assess the efficacy of this compound on RPE cells. Detailed protocols for cell culture, lipofuscin induction, and key functional assays are provided to enable researchers to evaluate the therapeutic potential of this compound and similar compounds.

Proposed Mechanism of Action of this compound in RPE Cells

This compound's primary molecular target is the H+/K+ ATPase.[2] In RPE cells, this proton pump is implicated in maintaining intracellular and organellar pH homeostasis. Lipofuscin accumulation is associated with lysosomal dysfunction, including an elevation of lysosomal pH, which impairs the activity of acidic hydrolases essential for cellular waste degradation.[2][6][7] By inhibiting the H+/K+ ATPase, this compound may lead to a re-acidification of lysosomes, thereby enhancing the degradative capacity of these organelles. This restoration of lysosomal function is hypothesized to stimulate autophagic flux, a key cellular process for the clearance of aggregated proteins and damaged organelles, including lipofuscin.[8][9][10]

Caption: Proposed signaling pathway for this compound in RPE cells.

In Vitro RPE Cell Models

The choice of RPE cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound's efficacy:

| Cell Model | Description | Advantages | Disadvantages |

| Primary Human Fetal RPE (hfRPE) Cells | Isolated from donor eyes, these cells can form highly polarized monolayers with high transepithelial electrical resistance (TEER).[11] | Closely mimics in vivo RPE physiology, including pigmentation and barrier function. | Limited availability, ethical considerations, and donor-to-donor variability. |

| Induced Pluripotent Stem Cell-derived RPE (iPSC-RPE) | Differentiated from patient-specific or healthy donor iPSCs, these cells can recapitulate key RPE characteristics.[8][12] | Allows for disease modeling (e.g., from Stargardt's patients), genetically controlled studies, and potentially higher throughput. | Differentiation protocols can be lengthy and variable, and cells may represent a fetal-like phenotype. |

| ARPE-19 Cell Line | A spontaneously arisen human RPE cell line that is widely used. | Readily available, easy to culture, and well-characterized. | Often lacks pigmentation and robust polarization, representing a less differentiated state. May require specific culture conditions to induce a more mature phenotype.[13][14] |

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing this compound's efficacy in clearing lipofuscin and improving RPE cell health.

Caption: General experimental workflow for testing this compound efficacy.

Protocol 1: Culture and Differentiation of Polarized RPE Monolayers

This protocol is essential for establishing a functional RPE barrier, crucial for many of the subsequent assays.

-

Cell Seeding: Seed RPE cells (primary, iPSC-derived, or ARPE-19) on permeable Transwell® inserts (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix (e.g., laminin or a commercial matrix).

-

Culture Medium: Use a specialized RPE culture medium. For ARPE-19, medium supplemented with insulin, transferrin, and selenic acid (ITS) can promote a more differentiated phenotype.

-

Differentiation: Culture the cells for 4-8 weeks, changing the medium in both the apical and basal compartments 2-3 times per week. Monitor the formation of a confluent monolayer with typical cobblestone morphology.

-

Polarization Assessment: Regularly measure the Transepithelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter to monitor the development of tight junctions and barrier function.[8][15][16] Monolayers with a stable TEER of ≥150-200 Ω·cm² are considered well-polarized and suitable for experiments.[17]

Protocol 2: Induction of Lipofuscin Accumulation

To model the disease state, lipofuscin accumulation can be induced in the cultured RPE cells.

Method A: Photoreceptor Outer Segment (POS) Feeding

-

POS Isolation: Isolate POS from bovine or porcine retinas using a sucrose density gradient centrifugation method.[6][9]

-

POS Feeding: Resuspend the isolated POS in RPE culture medium and add to the apical side of the polarized RPE monolayers. A typical concentration is 50-200 µg/mL.[17]

-

Incubation: Incubate the cells with POS for 24-48 hours to allow for phagocytosis.

-

Repeated Feeding: For chronic models, repeat the POS feeding every 2-3 days for several weeks to allow for the accumulation of lipofuscin-like autofluorescent granules.[18]

Method B: A2E Loading

-

A2E Preparation: Synthesize A2E, a major component of lipofuscin, or obtain it commercially.[19][20]

-

A2E Incubation: Add A2E to the culture medium at a concentration of 10-25 µM.[19]

-

Incubation: Incubate the cells with A2E for 24-72 hours to allow for its uptake and accumulation in lysosomes.

Protocol 3: this compound Treatment

-

Dose-Response: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in RPE culture medium.

-

Treatment: After inducing lipofuscin accumulation, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Time-Course: Treat the cells for various time points (e.g., 24, 48, 72 hours) to assess the kinetics of this compound's effects.

Protocol 4: Quantification of Lipofuscin/A2E Autofluorescence

-

Sample Preparation: Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Use excitation and emission wavelengths appropriate for lipofuscin/A2E (e.g., excitation ~430-488 nm, emission ~550-650 nm).[19][21][22]

-

Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or the total area of fluorescent granules.

Protocol 5: Lysosomal pH Measurement

-

Dye Loading: Incubate live RPE cells with a ratiometric lysosomal pH indicator dye, such as LysoSensor™ Yellow/Blue DND-160 (e.g., 2-5 µM for 5-15 minutes).[3][13][23]

-

Fluorescence Measurement: Measure the fluorescence intensity at the two emission wavelengths of the dye using a fluorescence plate reader or a fluorescence microscope.

-

Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., monensin and nigericin) to equilibrate the lysosomal pH with the extracellular pH.

-

pH Calculation: Calculate the lysosomal pH of the experimental samples based on the ratio of the two fluorescence intensities and the calibration curve.

Protocol 6: Autophagy Flux Assay (LC3-II Western Blot)

-

Lysosomal Inhibition: Treat a subset of cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment. This allows for the measurement of autophagic flux by assessing the accumulation of LC3-II.[24][25]

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Probe the membrane with a primary antibody against LC3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the bands using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, particularly in the presence of lysosomal inhibitors, indicates an increase in autophagic flux.[2][26][27]

Protocol 7: RPE Functional Assays

A. Transepithelial Electrical Resistance (TEER)

-

Measurement: At the end of the this compound treatment, measure the TEER of the RPE monolayers on Transwell® inserts using an EVOM™ voltohmmeter.

-

Calculation: Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TEER in Ω·cm².[15]

B. Polarized VEGF Secretion

-

Sample Collection: Collect the culture medium from the apical and basal compartments of the Transwell® inserts.

-

ELISA: Quantify the concentration of VEGF in the apical and basal medium using a human VEGF ELISA kit according to the manufacturer's instructions.[28][29][30][31][32]

-

Analysis: Calculate the ratio of basal to apical VEGF secretion. A healthy, polarized RPE monolayer typically exhibits preferential basal secretion of VEGF.

C. Phagocytosis Assay

-

Particle Incubation: Incubate the RPE cells with fluorescently labeled particles (e.g., fluorescent latex beads or FITC-labeled POS) for 2-4 hours.[1][4][7][11][14]

-

Quenching/Washing: Quench the fluorescence of non-internalized particles with trypan blue or wash the cells thoroughly to remove unbound particles.

-

Quantification: Quantify the internalized fluorescence using a fluorescence plate reader, flow cytometry, or by imaging and image analysis.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups, concentrations, and time points.

Table 1: Effect of this compound on Lipofuscin Autofluorescence

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | % Reduction vs. Control |

| Vehicle Control | - | - | |

| This compound | 0.1 | ||

| This compound | 1 | ||

| This compound | 10 | ||

| This compound | 100 |

Table 2: Effect of this compound on Lysosomal pH

| Treatment Group | Concentration (µM) | Lysosomal pH ± SD |

| Vehicle Control | - | |

| This compound | 0.1 | |

| This compound | 1 | |

| This compound | 10 | |

| This compound | 100 |

Table 3: Effect of this compound on Autophagic Flux (LC3-II/LC3-I Ratio)

| Treatment Group | Concentration (µM) | LC3-II/LC3-I Ratio ± SD (- Baf A1) | LC3-II/LC3-I Ratio ± SD (+ Baf A1) | Autophagic Flux (Fold Change) |

| Vehicle Control | - | |||

| This compound | 10 |

Table 4: Effect of this compound on RPE Function

| Treatment Group | Concentration (µM) | TEER (Ω·cm²) ± SD | Basal/Apical VEGF Ratio ± SD | Phagocytosis (% of Control) ± SD |

| Vehicle Control | - | |||

| This compound | 10 |

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's efficacy in in vitro RPE models. By systematically assessing lipofuscin clearance, the underlying mechanism of action, and the impact on RPE health and function, researchers can generate the critical data needed to advance the development of this promising therapeutic for debilitating retinal diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization and functional analysis of phagocytosis by human embryonic stem cell-derived RPE cells using a novel human retinal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medicine.umich.edu [medicine.umich.edu]

- 7. pnas.org [pnas.org]

- 8. Measurement of transepithelial electrical resistance (TEER) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wpiinc.com [wpiinc.com]

- 17. Formation of Lipofuscin-Like Autofluorescent Granules in the Retinal Pigment Epithelium Requires Lysosome Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Dysregulated autophagy in the RPE is associated with increased susceptibility to oxidative stress and AMD - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. iovs.arvojournals.org [iovs.arvojournals.org]

- 30. iovs.arvojournals.org [iovs.arvojournals.org]

- 31. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Soraprazan Studies in Stargardt Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stargardt Disease and Soraprazan

Stargardt disease (STGD) is the most common form of inherited macular degeneration, primarily affecting children and young adults.[1][2] It is most commonly caused by mutations in the ABCA4 gene, which leads to the accumulation of toxic vitamin A-derived compounds, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[1][2] The major cytotoxic component of lipofuscin is N-retinylidene-N-retinylethanolamine (A2E). This buildup of lipofuscin is cytotoxic to RPE cells, leading to their demise and the subsequent degeneration of photoreceptors, resulting in progressive vision loss.[1][2]

The primary animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[3] This model recapitulates the key pathological feature of the human disease, namely the accelerated accumulation of lipofuscin in the RPE.[3]

This compound (also known as remofuscin) is a small molecule that has been shown to remove existing lipofuscin from RPE cells.[1][4][5] This has positioned it as a promising therapeutic candidate for Stargardt disease. Preclinical studies in animal models, including mice and primates, have demonstrated its ability to clear lipofuscin.[2][6] this compound is currently being investigated in a clinical trial for Stargardt disease patients with oral administration.[1][6][7][8]

These application notes provide detailed protocols for in vivo studies of this compound in Stargardt disease mouse models, focusing on both intravitreal and oral administration routes.

Stargardt Disease Mouse Models

The most widely used and characterized mouse model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse . These mice lack the ABCA4 protein and consequently exhibit a significant accumulation of lipofuscin in their RPE, mimicking the human disease phenotype.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the pathological pathway in Stargardt disease and a general experimental workflow for testing this compound's efficacy in a mouse model.

References

- 1. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. uak-swm.de [uak-swm.de]

- 5. researchgate.net [researchgate.net]

- 6. hra.nhs.uk [hra.nhs.uk]

- 7. eppro02.ativ.me [eppro02.ativ.me]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Application Note: Quantification of Soraprazan in Biological Samples using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan (also known as remofuscin) is a novel small molecule belonging to the tetrahydropyridoether class of compounds.[1] It is under investigation for its potential therapeutic effects, including the removal of lipofuscin from the retinal pigment epithelium, which is implicated in diseases like Stargardt's disease and dry age-related macular degeneration.[1][2] To support pharmacokinetic (PK) studies and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in biological samples.

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components, followed by tandem mass spectrometry for sensitive and selective detection. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which ensures high specificity and low limits of quantification. A stable isotope-labeled internal standard would be ideal for compensating for matrix effects and variability in sample processing, though in its absence, a structurally similar compound can be used.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A stable isotope-labeled this compound is recommended. If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior should be used.

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Control biological matrix (e.g., human plasma, mouse tissue)

Instrumentation

-

HPLC System: An Agilent 1260 HPLC system or equivalent, capable of binary gradient elution.[3]

-

Mass Spectrometer: An API 4000 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[3]

-

Analytical Column: A C18 Reprosil-pur column (60 x 2 mm, 3 µm) or equivalent.[3]

Sample Preparation (Protein Precipitation)

This protocol is a general procedure for plasma samples, adapted from common bioanalytical practices. The original cited method for this compound involved tissue homogenization.[3]

-

Thaw frozen biological samples (e.g., plasma) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 g for 5 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

-

Vortex to mix and inject a 6 µL aliquot into the HPLC-MS/MS system.[3]

HPLC-MS/MS Conditions

Chromatographic Conditions [3]

| Parameter | Value |

| Column | C18 Reprosil-pur (60 x 2 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 6 µL |

| Gradient Elution | 0 - 0.5 min: 10% B2 - 5 min: 100% B6 - 9 min: 10% B (Re-equilibration) |

Mass Spectrometric Conditions [3]

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | m/z 368.1 → 292.2 |

| Instrument | API 4000 Triple Quad |

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-MS/MS method for the quantification of this compound. The linearity data is based on the published method for this compound in mouse eye tissue.[3] The other validation parameters are representative values based on typical FDA guidelines for bioanalytical method validation.[4][5]

| Parameter | Result |

| Linearity Range | 5 - 100,000 nmol/L[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 nmol/L |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%RE) | ± 15% |

| Inter-day Accuracy (%RE) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable within established limits |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification in biological samples.

References

- 1. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Transmission Electron Microscopy Autoradiography in Drug Distribution Studies: The Case of Soraprazan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soraprazan, a potent potassium-competitive acid blocker (P-CAB), has been investigated for its therapeutic potential in acid-related disorders. Understanding the precise subcellular distribution of such small molecule drugs is paramount for elucidating their mechanism of action, assessing target engagement, and evaluating potential off-target effects. Transmission electron microscopy (TEM) autoradiography stands as a powerful technique that provides high-resolution visualization of radiolabeled compounds within tissues and cells, offering unparalleled insights into the micro-localization of drugs like this compound. This document provides detailed application notes and protocols based on the study of this compound (also referred to as remofuscin) distribution in ocular tissues, a model system demonstrating the capability of this technique.

Mechanism of Action: this compound as a Potassium-Competitive Acid Blocker

This compound exerts its pharmacological effect by inhibiting the gastric H+, K+-ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds, this compound competes with K+ ions on the luminal side of the parietal cell, leading to a rapid and reversible inhibition of gastric acid secretion. This distinct mechanism of action makes the study of its specific localization at the cellular and subcellular level particularly important.

Caption: this compound's mechanism of action.

Application of TEM Autoradiography for this compound Distribution

A key study by Julien-Schraermeyer et al. (2020) utilized TEM autoradiography to investigate the distribution of [3H]-labeled this compound (remufuscin) in the eyes of a mouse model. This research demonstrated the specific accumulation of the drug in the retinal pigment epithelium (RPE), where it was found to bind to pigments such as melanin and lipofuscin. The high resolution of TEM autoradiography was crucial in identifying the precise intracellular localization of this compound, a feat not achievable with other imaging techniques. The study reported the continued presence of the drug in the RPE for as long as 20 weeks post-injection, highlighting its long retention at the target site.[1]

Quantitative Data Presentation

The following table summarizes the qualitative assessment of [3H]-Soraprazan (remufuscin) distribution in the posterior pole of the mouse eye at various time points after a single intravitreal injection, based on the findings of Julien-Schraermeyer et al. (2020).[1]

| Time Post-Injection | Retinal Pigment Epithelium (RPE) | Retina | Bruch's Membrane | Choroid |

| 2 hours | +++ | +/- | +/- | +/- |

| 24 hours | +++ | +/- | +/- | +/- |

| 4 weeks | +++ | +/- | +/- | +/- |

| 20 weeks | ++ | - | - | - |

Key:

-

+++ : High concentration of silver grains

-

++ : Moderate concentration of silver grains

-

+/- : Low level or traces of silver grains

-

- : No significant presence of silver grains

Experimental Protocols

This section provides a detailed, generalized protocol for TEM autoradiography applicable to the study of radiolabeled small molecules like this compound in ocular tissues. This protocol is based on established methodologies and the specific study of this compound distribution.[1]

Experimental Workflow

Caption: TEM autoradiography workflow.

Detailed Methodologies

1. Radiolabeling of this compound

-

Objective: To synthesize a radiolabeled form of this compound for detection by autoradiography.

-

Method: this compound is custom synthesized with a tritium ([3H]) label to produce [3H]-Soraprazan. The specific activity of the radiolabeled compound should be determined to allow for accurate dosing and subsequent quantification.